molecular formula C3HClN6O B2767469 5-chloro-1H-1,2,3-triazole-4-carbonyl azide CAS No. 115057-46-0

5-chloro-1H-1,2,3-triazole-4-carbonyl azide

Cat. No.: B2767469
CAS No.: 115057-46-0
M. Wt: 172.53
InChI Key: QSOAEMUPIARSHO-UHFFFAOYSA-N
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Description

5-chloro-1H-1,2,3-triazole-4-carbonyl azide is a chemical compound belonging to the class of 1,2,3-triazoles This compound is characterized by the presence of a chloro group at the 5-position and a carbonyl azide group at the 4-position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-1,2,3-triazole-4-carbonyl azide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium azide to yield the desired carbonyl azide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-1,2,3-triazole-4-carbonyl azide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles and other heterocycles.

    Decomposition Reactions: The azide group can decompose to release nitrogen gas, leading to the formation of reactive intermediates.

Common Reagents and Conditions

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Cycloaddition Partners: Alkynes and alkenes for cycloaddition reactions.

    Decomposition Catalysts: Heat or light to induce azide decomposition.

Major Products Formed

    Substitution Products: Depending on the nucleophile used.

    Cycloaddition Products: Various triazole derivatives.

    Decomposition Products: Reactive intermediates and nitrogen gas.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-1,2,3-triazole-4-carboxylic acid
  • 5-chloro-1H-1,2,3-triazole-4-carbonyl chloride
  • 1,2,3-triazole-4-carbonyl azide

Uniqueness

5-chloro-1H-1,2,3-triazole-4-carbonyl azide is unique due to the presence of both a chloro group and a carbonyl azide group on the triazole ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

5-chloro-2H-triazole-4-carbonyl azide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClN6O/c4-2-1(6-10-7-2)3(11)8-9-5/h(H,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOAEMUPIARSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=C1Cl)C(=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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